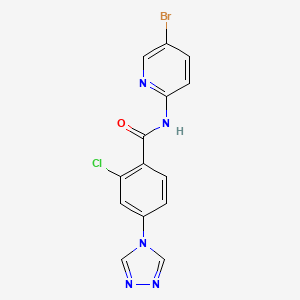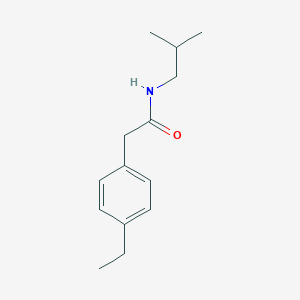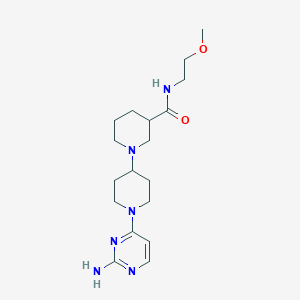
N-(5-bromopyridin-2-yl)-2-chloro-4-(1,2,4-triazol-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-bromopyridin-2-yl)-2-chloro-4-(1,2,4-triazol-4-yl)benzamide is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a pyridine ring substituted with a bromine atom, a benzamide moiety with a chlorine atom, and a triazole ring, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromopyridin-2-yl)-2-chloro-4-(1,2,4-triazol-4-yl)benzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the following steps:
Bromination of Pyridine: The pyridine ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to obtain 5-bromopyridine.
Formation of Benzamide: The benzamide moiety is synthesized by reacting 2-chloro-4-nitrobenzoic acid with ammonia or an amine under acidic conditions to form 2-chloro-4-nitrobenzamide. The nitro group is then reduced to an amine using a reducing agent such as iron powder or catalytic hydrogenation.
Triazole Formation: The triazole ring is introduced by reacting the amine intermediate with an appropriate azide under cyclization conditions, often involving copper(I) catalysts.
Coupling Reaction: Finally, the 5-bromopyridine and the triazole-containing benzamide are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-bromopyridin-2-yl)-2-chloro-4-(1,2,4-triazol-4-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the triazole ring or the benzamide moiety.
Cyclization Reactions: The triazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or amines can be used under basic conditions.
Electrophilic Substitution: Reagents like halogens or sulfonyl chlorides can be used under acidic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted derivative, while oxidation can produce an oxidized triazole derivative.
Applications De Recherche Scientifique
N-(5-bromopyridin-2-yl)-2-chloro-4-(1,2,4-triazol-4-yl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural features.
Mécanisme D'action
The mechanism of action of N-(5-bromopyridin-2-yl)-2-chloro-4-(1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The triazole ring and the benzamide moiety play crucial roles in these interactions, contributing to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(6-bromopyridin-2-yl)-2-chloro-4-(1,2,4-triazol-4-yl)benzamide: Similar structure but with a bromine atom at the 6-position of the pyridine ring.
N-(5-chloropyridin-2-yl)-2-chloro-4-(1,2,4-triazol-4-yl)benzamide: Similar structure but with a chlorine atom instead of bromine on the pyridine ring.
N-(5-bromopyridin-2-yl)-2-chloro-4-(1,2,4-triazol-4-yl)benzene: Lacks the amide group, resulting in different chemical properties.
Uniqueness
N-(5-bromopyridin-2-yl)-2-chloro-4-(1,2,4-triazol-4-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and chlorine atoms, along with the triazole ring, allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
N-(5-bromopyridin-2-yl)-2-chloro-4-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrClN5O/c15-9-1-4-13(17-6-9)20-14(22)11-3-2-10(5-12(11)16)21-7-18-19-8-21/h1-8H,(H,17,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZBWZCJCFHDFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=NN=C2)Cl)C(=O)NC3=NC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl (1-{[3-(5-methyl-2-furyl)-1H-pyrazol-5-yl]carbonyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B5455227.png)
![7-chloro-4-[2-(3-pyrrolidinyl)benzoyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride](/img/structure/B5455231.png)


![1-(3-{[2-(4-fluorobenzyl)-4-morpholinyl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B5455248.png)
![5-[2-(4-nitrophenyl)carbonohydrazonoyl]-4-(1-pyridiniumyl)-1,3-thiazol-2-olate](/img/structure/B5455256.png)
![N'-[(Z)-(2,5-dimethoxyphenyl)methylidene]-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B5455259.png)


![4-[(7E)-7-(4-nitrobenzylidene)-3-(4-nitrophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-4-oxobutanoic acid](/img/structure/B5455276.png)
![1-{2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)amino]ethyl}-3-piperidinol](/img/structure/B5455283.png)
![2-{[4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5455302.png)
![2-methyl-N-(2-pyrazolo[1,5-a]pyridin-7-ylpyridin-3-yl)propanamide](/img/structure/B5455309.png)
![N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B5455312.png)
